molecular formula C7H10N4O B8386053 2,6-Diamino-N-methyl-isonicotinamide

2,6-Diamino-N-methyl-isonicotinamide

Cat. No. B8386053
M. Wt: 166.18 g/mol
InChI Key: XFIRQSQOIUNZAW-UHFFFAOYSA-N
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Patent
US08163778B2

Procedure details

A mixture of 0.270 g 2,6-diaminoisonicotinic acid ethyl ester and 5 ml of a 2M solution of methylamine in methanol was stirred at 70° C. for 24 h. The solvent were evaporated and the residue was triturated with ethyl acetate to yield 0.214 g of the title compound as light brown solid. MS (ISP) M+H+=167.4
Quantity
0.27 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:4](=[O:13])[C:5]1[CH:10]=[C:9]([NH2:11])[N:8]=[C:7]([NH2:12])[CH:6]=1)C.[CH3:14][NH2:15]>CO>[NH2:11][C:9]1[CH:10]=[C:5]([CH:6]=[C:7]([NH2:12])[N:8]=1)[C:4]([NH:15][CH3:14])=[O:13]

Inputs

Step One
Name
Quantity
0.27 g
Type
reactant
Smiles
C(C)OC(C1=CC(=NC(=C1)N)N)=O
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
was stirred at 70° C. for 24 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The solvent were evaporated
CUSTOM
Type
CUSTOM
Details
the residue was triturated with ethyl acetate

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
NC=1C=C(C(=O)NC)C=C(N1)N
Measurements
Type Value Analysis
AMOUNT: MASS 0.214 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.